(S)-(+)-2-Octanol

Analytical Chemistry Chiral Separation Pharmaceutical Analysis

Researchers requiring enantiopure building blocks for chiral method development often face limited access to verified high-ee material. (S)-(+)-2-Octanol (CAS 6169-06-8) resolves this with ≥99.5:0.5 enantiomeric ratio (GC) and ≥98% chemical purity. • Reverses elution order in MEEKC chiral separations vs. (R)-enantiomer, enabling flexible method development for basic drug enantiomers including ephedrine and propranolol. • Enantiopure precursor for (+)-(S)-2-octyl tosylate, critical for synthesizing chiral azido and halo intermediates in medicinal chemistry. • Validated substrate for lipase enantioselectivity screening; 99.5% ee demonstrated in kinetic resolution with immobilized Pseudomonas sp. lipase. CoA included. Ambient shipping.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 6169-06-8
Cat. No. B1225365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Octanol
CAS6169-06-8
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCCCC(C)O
InChIInChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
InChIKeySJWFXCIHNDVPSH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-2-Octanol: High-Purity Chiral Alcohol for Asymmetric Synthesis


(S)-(+)-2-Octanol is a chiral secondary alcohol that serves as a key enantiopure building block and chiral selector across multiple research and industrial domains. The compound is characterized by a specific optical rotation of [α]20/D +9.5° to +10.0° (neat) and is commercially available with an enantiomeric ratio of ≥99.5:0.5 (GC) and chemical purity of ≥99.0% (sum of enantiomers, GC) [1]. Its primary value derives from the stereochemical information inherent to the (S)-configuration, which is essential for applications in asymmetric catalysis, chiral resolution, and the synthesis of optically active intermediates.

Why (S)-(+)-2-Octanol Cannot Be Replaced by Racemic or (R)-Enantiomer


The enantiomers of 2-octanol, while physically identical in achiral environments, exhibit distinct behavior in chiral recognition processes that are critical to numerous scientific and industrial workflows [1]. In microemulsion electrokinetic chromatography (MEEKC), substituting (S)-(+)-2-octanol with (R)-(-)-2-octanol can reverse the elution order of drug enantiomers [2]. In biocatalytic resolutions, enzymes display differential substrate specificity; for example, Pseudomonas sp. lipase preferentially acetylates the (R)-enantiomer, leaving (S)-2-octanol in the reaction mixture [3]. In mammalian metabolic systems, the stereoselective reduction of 2-octanone by rabbit liver cytosol yields predominantly the (S)-enantiomer [4]. These stereospecific interactions are entirely absent when racemic 2-octanol is employed, rendering it an inadequate substitute for applications requiring enantiomerically defined outcomes.

Quantitative Performance Advantages


Chiral MEEKC Elution Order Reversal

In microemulsion electrokinetic chromatography (MEEKC), the chiral oil core (S)-(+)-2-Octanol enables the separation of basic drug enantiomers through hydrogen bonding interactions. The elution order of (±)-norephedrine enantiomers can be reversed by switching from (S)-2-octanol to (R)-2-octanol in the microemulsion system [1]. The study demonstrated that the presence of the chiral 2-octanol in the microemulsion droplets plays a critical role in the chiral separation mechanism.

Analytical Chemistry Chiral Separation Pharmaceutical Analysis

Enzymatic Kinetic Resolution Purity

In the lipase-catalyzed kinetic resolution of (R,S)-2-octanol using vinyl acetate as an acyl donor, immobilized Pseudomonas sp. lipase (PSL) preferentially acetylates the (R)-enantiomer. Under optimized conditions, the residual unreacted (S)-2-octanol was recovered with 99.5% enantiomeric excess at 52.9% conversion [1]. The immobilized PSL retained 94% of its initial activity after five reuse cycles.

Biocatalysis Chiral Resolution Green Chemistry

Stereoselective Mammalian Ketone Reduction

The stereoselective reductive metabolism of 2-octanone by rabbit-liver 90,000 g supernatant fractions proceeds with high stereoselectivity to give alcohol products of 90% or greater enantiomeric purity. The reduction of 2-octanone gave the predominant alcohol of (S)-configuration, in agreement with the Baumann-Prelog rule [1]. This stereoselectivity was confirmed via GC analysis of diastereomeric urethane derivatives.

Drug Metabolism Stereochemistry Pharmacokinetics

Guaranteed Optical Purity Specification

Commercially available (S)-(+)-2-Octanol is supplied with a guaranteed enantiomeric ratio of ≥99.5:0.5 (GC) and chemical purity of ≥99.0% (sum of enantiomers, GC) [1]. This high optical purity ensures that the compound meets the stringent requirements for use as a chiral derivatization agent and as a building block in asymmetric synthesis.

Quality Control Chiral Synthesis Analytical Standards

Biocatalytic Green Synthesis Route

The bioreduction of 2-octanone using Daucus carota (carrot) cells as a whole-cell biocatalyst yields (2S)-(+)-2-octanol with high enantiomeric purity. This method offers an environmentally friendly alternative to traditional chemical asymmetric synthesis [1]. The use of plant cells provides a cost-effective and sustainable route to the enantiopure alcohol.

Biocatalysis Green Synthesis Enantioselective Reduction

Optimal Research and Industrial Applications


Chiral Selector in MEEKC for Drug Enantiomer Analysis

(S)-(+)-2-Octanol serves as an effective chiral oil core in MEEKC for the separation of enantiomeric basic drugs, including ephedrine, norephedrine, and propranolol. The stereospecific hydrogen bonding between the analyte and the chiral alcohol enables resolution and can even reverse elution order when compared to the (R)-enantiomer, providing analytical chemists with a versatile tool for method development [1].

Chiral Building Block for Pharmaceutical Intermediates

The high optical purity of (S)-(+)-2-Octanol (≥99.5:0.5 enantiomeric ratio) makes it an ideal starting material for the synthesis of enantiomerically pure intermediates, such as (+)-(S)-2-octyl tosylate, which is a precursor to (-)-(R)-2-halo and azido octanes [1]. This application is critical in medicinal chemistry where the stereochemistry of a final drug candidate is paramount for efficacy and safety.

Lipase Screening and Biocatalytic Process Development

(S)-(+)-2-Octanol is a valuable substrate for evaluating the enantioselectivity of lipases and other biocatalysts. Its use in kinetic resolution studies, such as those with immobilized Pseudomonas sp. lipase achieving 99.5% ee [1], provides quantitative data essential for optimizing enzymatic processes in green chemistry and industrial biotechnology.

Reference Standard for Stereochemical Metabolism Studies

Given the high stereoselectivity observed in the mammalian metabolism of 2-octanone, where the (S)-enantiomer is the predominant product with ≥90% enantiomeric purity [1], (S)-(+)-2-Octanol serves as a necessary reference standard for investigating the stereochemical course of ketone reduction in vitro and in vivo, aiding in the interpretation of pharmacokinetic and toxicological data.

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